![molecular formula C14H13F2N3O2 B2610110 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034286-43-4](/img/structure/B2610110.png)
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
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Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with oxadiazole rings, such as 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents. The synthesis involves cyclization reactions and the antimicrobial efficacy is measured through minimum inhibitory concentration (MIC) values, showcasing their application in developing new antimicrobial drugs (Salimon et al., 2011).
Metabolic Studies
Another area of interest is the metabolic study of oxadiazole-containing compounds. For example, the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor with an oxadiazole ring was investigated using rat liver microsomes. This research helps understand the metabolic pathways and potential interactions of such compounds within biological systems, which is crucial for drug development processes (Yoo et al., 2008).
Antitumor Activity
Oxadiazole derivatives have also been studied for their antitumor activities. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were synthesized and evaluated for their in vitro anti-cancer activity. These studies highlight the potential of oxadiazole compounds in oncology, with specific derivatives showing good potency against cancer cell lines, providing a foundation for future anticancer drug development (Maftei et al., 2016).
Synthesis and Reactivity
The synthesis and reactivity of compounds featuring oxadiazole rings, such as α-bromo-4-(difluoromethylthio)acetophenone, have been explored to create S- and N-substituted azaheterocycles. These studies contribute to the field of organic chemistry by providing new methods for synthesizing heterocyclic compounds, which have widespread applications in drug development and materials science (Demchenko et al., 2003).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-11-2-1-9(12(16)6-11)5-13(20)19-4-3-10(7-19)14-17-8-21-18-14/h1-2,6,8,10H,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRQNAZVXLZUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone |
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